3-Amino-3-(3-methylpyridin-4-YL)propanoic acid
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Overview
Description
3-Amino-3-(3-methylpyridin-4-YL)propanoic acid is an organic compound with the molecular formula C9H12N2O2 It is a derivative of propanoic acid, featuring an amino group and a methyl-substituted pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(3-methylpyridin-4-YL)propanoic acid typically involves the reaction of 3-methylpyridine with a suitable amino acid precursor under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(3-methylpyridin-4-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methyl group on the pyridine ring can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-Amino-3-(3-methylpyridin-4-YL)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in protein binding studies.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 3-Amino-3-(3-methylpyridin-4-YL)propanoic acid involves its interaction with specific molecular targets. It can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes such as gene expression and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(4-methylphenyl)propanoic acid
- 3-Amino-3-(4-ethylphenyl)propanoic acid
- 3-Amino-3-(4-hydroxyphenyl)propanoic acid
Uniqueness
3-Amino-3-(3-methylpyridin-4-YL)propanoic acid is unique due to the presence of the methyl-substituted pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
3-amino-3-(3-methylpyridin-4-yl)propanoic acid |
InChI |
InChI=1S/C9H12N2O2/c1-6-5-11-3-2-7(6)8(10)4-9(12)13/h2-3,5,8H,4,10H2,1H3,(H,12,13) |
InChI Key |
VAWHKYUKCRUOSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1)C(CC(=O)O)N |
Origin of Product |
United States |
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